molecular formula C15H15ClN2O B4225156 1-(4-Chlorobenzyl)-3-(4-methylphenyl)urea

1-(4-Chlorobenzyl)-3-(4-methylphenyl)urea

Cat. No.: B4225156
M. Wt: 274.74 g/mol
InChI Key: PDPJJAAPBLSLST-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(4-methylphenyl)urea is a substituted urea derivative characterized by a 4-chlorobenzyl group attached to one nitrogen of the urea core and a 4-methylphenyl group on the adjacent nitrogen. This compound belongs to a broader class of diaryl and arylalkyl ureas, which are widely studied for their biological activities, including antiviral, antiproliferative, and enzyme-inhibitory properties .

Synthesis: The compound is typically synthesized via the reaction of 4-chlorobenzyl isocyanate with 4-methylphenylamine. This follows a general urea formation protocol, where nucleophilic amines react with isocyanates under reflux conditions in solvents like dichloromethane (DCM) or acetonitrile. Similar procedures are documented for structurally related compounds, such as 1-(4-chlorobenzyl)-3-(1-methyl-1H-pyrazol-3-yl)urea, which achieved an 87% yield under analogous conditions .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-11-2-8-14(9-3-11)18-15(19)17-10-12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPJJAAPBLSLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-(4-methylphenyl)urea typically involves the reaction of 4-chlorobenzylamine with 4-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows:

4-chlorobenzylamine+4-methylphenyl isocyanateN-(4-chlorobenzyl)-N’-(4-methylphenyl)urea\text{4-chlorobenzylamine} + \text{4-methylphenyl isocyanate} \rightarrow \text{1-(4-Chlorobenzyl)-3-(4-methylphenyl)urea} 4-chlorobenzylamine+4-methylphenyl isocyanate→N-(4-chlorobenzyl)-N’-(4-methylphenyl)urea

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorobenzyl)-N’-(4-methylphenyl)urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-(4-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent R1 (Urea N1) Substituent R2 (Urea N2) Key Properties/Activities Reference ID
1-(4-Chlorobenzyl)-3-(4-methylphenyl)urea 4-Chlorobenzyl 4-Methylphenyl Not explicitly reported; inferred from analogs
1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea 4-Chlorobenzyl 3,4-Dichlorophenyl + methoxy Increased lipophilicity; supplier-reported purity 95–98%
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea 4-Chloro-3-CF3-phenyl 4-Hydroxyphenyl Potential Raf-1 inhibition; 83% yield
1-(4-Chlorophenyl)-3-(4-pyridinyl)urea 4-Chlorophenyl 4-Pyridinyl Enhanced solubility due to pyridine moiety
1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea 3-Chlorophenyl 4-Nitrophenyl Planar structure; bacteriostatic activity
1-(4-Chlorobenzyl)-3-(1-methylpyrazol-3-yl)urea 4-Chlorobenzyl 1-Methylpyrazol-3-yl Antiproliferative screening; 87% yield

Physicochemical Properties

  • Melting Points : The 4-methylphenyl analog’s melting point is unreported, but related compounds (e.g., 1-(4-chlorophenyl)urea) have m.p. ~209°C, suggesting that bulky substituents like 4-methylphenyl may lower melting points due to reduced crystallinity .
  • Lipophilicity : Methoxy and trifluoromethyl groups (e.g., in and ) increase logP values, enhancing membrane permeability. The 4-methylphenyl group likely provides intermediate lipophilicity compared to polar pyridinyl or nitrophenyl analogs .
  • Synthetic Yields : Yields for 4-chlorobenzyl ureas range from 33% (triazine-linked derivatives) to 90% (simple aryl ureas), indicating that steric hindrance from substituents like tert-butyl or triazinyl groups reduces efficiency .

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents enhance binding to hydrophobic enzyme pockets (e.g., Raf-1 kinase), while nitro groups improve bacteriostatic activity via resonance stabilization .

Heterocyclic vs. Aromatic Substituents : Pyrazolyl and pyridinyl groups improve solubility but may reduce potency compared to purely aromatic systems .

Substituent Position : Para-substituted chlorophenyl groups (as in the target compound) are more common in bioactive ureas than meta-substituted analogs, likely due to better alignment with target binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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